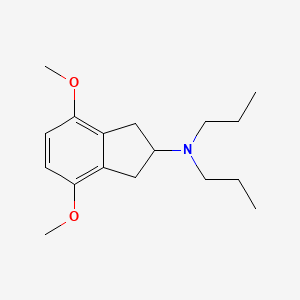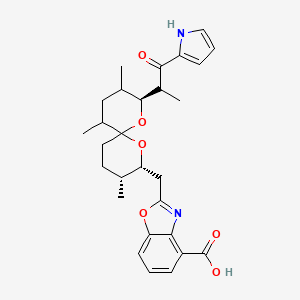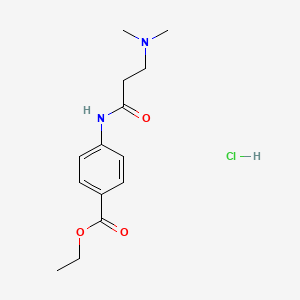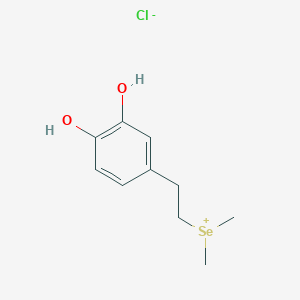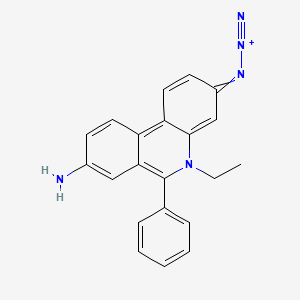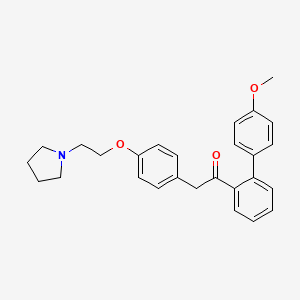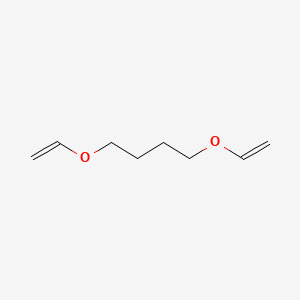
丁烷,1,4-双(乙烯氧基)-
描述
“Butane, 1,4-bis(ethenyloxy)-” also known as 1,4-Butanediol divinyl ether, is a chemical compound with the molecular formula C8H14O2. It is a colorless to yellow liquid, with a characteristic odor . It is soluble in water and with many organic solvents . This compound is used as an intermediate in the production of weathering-resistant and radiation-curing paints . It is also a versatile polymerization crosslinking agent, used in biomedical applications for the creation of specialized drug delivery systems .
Molecular Structure Analysis
The molecular structure of “Butane, 1,4-bis(ethenyloxy)-” can be represented by the canonical SMILES notation as C=COCCCCOC=C . This notation represents the structure of the molecule in terms of the atoms (C for carbon, O for oxygen, and H for hydrogen) and the bonds between them (= for double bond and - for single bond).
Physical And Chemical Properties Analysis
“Butane, 1,4-bis(ethenyloxy)-” has a molecular weight of 142.20 g/mol . It is a colorless to yellow liquid, with a characteristic odor . It is soluble in water and with many organic solvents .
科学研究应用
氧化和合成应用
已合成 1,4-双(三苯基鏻)丁烷过二硫酸盐,并将其用作烷基苯氧化为酰基苯的试剂,展示了其在有机合成和官能团转化中的潜力 (Badri, Adlu, & Mohammadi, 2015)。
催化和聚合
源自丁烷-1,4-二基的双离子液体 [BDBDIm]Br 在苯并恶唑的合成中显示出作为催化剂的有效性,表明其在促进无溶剂条件和促进绿色化学实践中的用途 (Nikpassand, Zare Fekri, & Farokhian, 2015)。
材料科学和聚合物研究
关于中心间隔链结构对包括 1,4-双[(2-乙烯氧基)乙氧基]丁烷在内的二乙烯基醚的阳离子环聚合倾向的影响的研究,突出了结构变化对聚合行为和聚合物性质的影响 (Hashimoto, Ohashi, & Kodaira, 2002)。
先进合成技术
已经开发了采用 1,4-双(二苯基膦)丁烷合成双鏻盐的方法,该方法通过与 6-溴-1,2-萘醌反应进行,展示了用于形成 yliate 和盐的创新方法 (Khasiyatullina, Mironov, Bogdanov, Krivolapov, & Litvinov, 2011)。
未来方向
The unique properties and potential applications of “Butane, 1,4-bis(ethenyloxy)-” have gained significant attention in various fields of research and industry. Its use as an intermediate in the production of weathering-resistant and radiation-curing paints , and as a polymerization crosslinking agent in biomedical applications for the creation of specialized drug delivery systems , suggest promising future directions.
作用机制
Target of Action
Similar compounds such as 1,4-cyclohexanedimethanol divinyl ether are often used in polymerization reactions , suggesting that 1,4-Bis(vinyloxy)-butane may interact with similar targets.
Mode of Action
Given its structural similarity to other divinyl ethers, it is likely that it participates in polymerization reactions, forming covalent bonds with its targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1,4-Bis(vinyloxy)-butane . For instance, certain conditions might enhance or inhibit its potential polymerization activity.
属性
IUPAC Name |
1,4-bis(ethenoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZJGRDWJVHRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31359-61-2 | |
| Record name | Butane, 1,4-bis(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31359-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1063227 | |
| Record name | Butane, 1,4-bis(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butane, 1,4-bis(ethenyloxy)- | |
CAS RN |
3891-33-6 | |
| Record name | Butanediol divinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanediol divinylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Divinyloxybutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,4-bis(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,4-bis(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(vinyloxy)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANEDIOL DIVINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M01W712KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is 1,4-Bis(vinyloxy)butane used to synthesize functionalized gels?
A1: 1,4-Bis(vinyloxy)butane plays a crucial role in synthesizing functionalized gels by acting as a crosslinking agent during copolymerization with other monomers like methyl acrylate [, ]. This process creates a porous, crosslinked polymer network. The resulting copolymer can be further modified by introducing various functional groups through reactions like aminolysis, alkylation, hydrazinolysis, or phosphorylation []. These modifications allow for the creation of gels with diverse properties suitable for applications in chromatography, solid-phase synthesis, and biotechnological processes [].
Q2: Can 1,4-Bis(vinyloxy)butane be used to create gels for biomolecule immobilization?
A2: Yes, gels synthesized using 1,4-Bis(vinyloxy)butane can be functionalized to enable biomolecule immobilization []. For instance, researchers successfully coupled protected nucleoside and mononucleotide derivatives to copolymer beads using amid, urea, phosphotriester, or carboxylic acid ester linkages []. The study found that the gel matrix's steric effects, the size of the biomolecule, and the chosen synthesis route impacted immobilization efficiency [].
Q3: What are the advantages of using gels derived from 1,4-Bis(vinyloxy)butane in applications like chromatography or solid-phase synthesis?
A3: Gels derived from 1,4-Bis(vinyloxy)butane offer several advantages:
- Versatility: They can be functionalized with various groups, tailoring their properties for specific applications [].
- Stability: These gels demonstrate mechanical strength, resistance to hydrolysis across a broad pH range (1-14), and chemical stability at temperatures up to 130°C [].
- Compatibility: They can be used in both aqueous and organic solvent systems, broadening their application range [].
- Controlled Porosity: The synthesis conditions can be adjusted to achieve desired pore sizes, further enhancing their suitability for specific applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



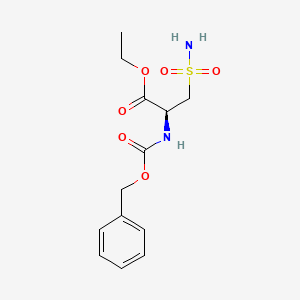
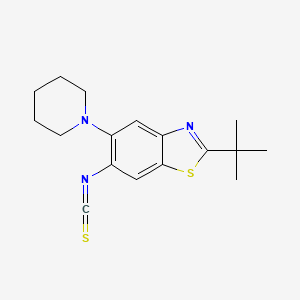
![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)


![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate](/img/structure/B1204944.png)
![2-Chloro-n-(ethoxymethyl)-n-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B1204945.png)
